molecular formula C13H14N2O4 B13487381 3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-ethyl-benzoic acid CAS No. 2703771-65-5

3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-ethyl-benzoic acid

Katalognummer: B13487381
CAS-Nummer: 2703771-65-5
Molekulargewicht: 262.26 g/mol
InChI-Schlüssel: YSKUYJILWXYRPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-ethyl-benzoic acid is a complex organic compound that belongs to the class of benzoic acids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-ethyl-benzoic acid typically involves the condensation of 4-ethylbenzoic acid with a suitable pyrimidine derivative. One common method involves the use of carboxylic acid chlorides and amines under reflux conditions. The reaction is often carried out in the presence of a base such as sodium methoxide in butanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-temperature and high-pressure conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-ethyl-benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, amines, and substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-ethyl-benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-ethyl-benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-ethyl-benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

2703771-65-5

Molekularformel

C13H14N2O4

Molekulargewicht

262.26 g/mol

IUPAC-Name

3-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethylbenzoic acid

InChI

InChI=1S/C13H14N2O4/c1-2-8-3-4-9(12(17)18)7-10(8)15-6-5-11(16)14-13(15)19/h3-4,7H,2,5-6H2,1H3,(H,17,18)(H,14,16,19)

InChI-Schlüssel

YSKUYJILWXYRPV-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C=C(C=C1)C(=O)O)N2CCC(=O)NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.